Cas no 2228560-87-8 (methyl 3-1-(1-aminocyclopropyl)cyclopropylthiophene-2-carboxylate)

Methyl 3-(1-(1-aminocyclopropyl)cyclopropyl)thiophene-2-carboxylate is a specialized heterocyclic compound featuring a unique cyclopropyl-aminocyclopropyl-thiophene scaffold. This structure imparts significant steric and electronic properties, making it valuable in medicinal chemistry and agrochemical research. The presence of the aminocyclopropyl group enhances conformational rigidity, potentially improving binding affinity in target interactions. The thiophene-carboxylate moiety offers versatility for further functionalization, enabling applications in drug discovery and material science. Its well-defined stereochemistry and stability under various conditions make it a reliable intermediate for synthesizing complex molecules. This compound is particularly suited for studies requiring precise molecular frameworks with tailored reactivity.
methyl 3-1-(1-aminocyclopropyl)cyclopropylthiophene-2-carboxylate structure
2228560-87-8 structure
Product Name:methyl 3-1-(1-aminocyclopropyl)cyclopropylthiophene-2-carboxylate
CAS No:2228560-87-8
MF:C12H15NO2S
MW:237.31800198555
CID:6233502
PubChem ID:165682995
Update Time:2025-08-02

methyl 3-1-(1-aminocyclopropyl)cyclopropylthiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-1-(1-aminocyclopropyl)cyclopropylthiophene-2-carboxylate
    • EN300-1755949
    • 2228560-87-8
    • methyl 3-[1-(1-aminocyclopropyl)cyclopropyl]thiophene-2-carboxylate
    • Inchi: 1S/C12H15NO2S/c1-15-10(14)9-8(2-7-16-9)11(3-4-11)12(13)5-6-12/h2,7H,3-6,13H2,1H3
    • InChI Key: RUPYTERLYMVFAX-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1C(=O)OC)C1(CC1)C1(CC1)N

Computed Properties

  • Exact Mass: 237.08234989g/mol
  • Monoisotopic Mass: 237.08234989g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 323
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 80.6Ų

methyl 3-1-(1-aminocyclopropyl)cyclopropylthiophene-2-carboxylate Pricemore >>

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methyl 3-1-(1-aminocyclopropyl)cyclopropylthiophene-2-carboxylate Related Literature

Additional information on methyl 3-1-(1-aminocyclopropyl)cyclopropylthiophene-2-carboxylate

Methyl 3-(1-(1-Aminocyclopropyl)cyclopropyl)thiophene-2-carboxylate: A Comprehensive Overview

Methyl 3-(1-(1-Aminocyclopropyl)cyclopropyl)thiophene-2-carboxylate, identified by the CAS number 2228560-87-8, is a compound of significant interest in contemporary organic chemistry and materials science. This compound, with its unique structure featuring a thiophene ring, cyclopropane moieties, and an amino group, has garnered attention due to its potential applications in various fields, including drug discovery and advanced materials development.

The structure of methyl 3-(1-(1-Aminocyclopropyl)cyclopropyl)thiophene-2-carboxylate is characterized by a thiophene ring system, which is a five-membered aromatic heterocycle containing sulfur. Attached to this thiophene ring is a cyclopropane group, which introduces strain and reactivity into the molecule. The presence of the amino group further enhances the compound's functional versatility, making it a promising candidate for various chemical transformations and applications.

Recent studies have highlighted the potential of this compound in the field of medicinal chemistry. Researchers have explored its role as a building block for constructing bioactive molecules with potential therapeutic applications. The cyclopropane moiety in the structure has been shown to enhance the molecule's stability and bioavailability, making it an attractive candidate for drug design.

In addition to its medicinal applications, methyl 3-(1-(1-Aminocyclopropyl)cyclopropyl)thiophene-2-carboxylate has also been investigated for its electronic properties. The thiophene ring contributes to the compound's conjugation, which is beneficial in optoelectronic materials such as organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent advancements in this area have demonstrated that incorporating such compounds into polymer frameworks can significantly improve device performance.

The synthesis of methyl 3-(1-(1-Aminocyclopropyl)cyclopropyl)thiophene-2-carboxylate involves a series of well-established organic reactions, including coupling reactions and cyclizations. Researchers have optimized these synthetic routes to achieve high yields and purity, ensuring that the compound is readily available for further studies and applications.

Furthermore, computational studies have provided valuable insights into the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have revealed that the amino group plays a crucial role in modulating the compound's electronic properties, making it suitable for various chemical reactions and applications.

In conclusion, methyl 3-(1-(1-Aminocyclopropyl)cyclopropyl)thiophene-2-carboxylate (CAS No: 2228560-87-8) is a versatile compound with promising applications in medicinal chemistry and materials science. Its unique structure, combined with recent advances in synthetic methods and computational modeling, positions it as a valuable tool for researchers in these fields.

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